molecular formula C18H15N5OS B2710469 N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-5,6-dimethylpyrimidine-4-carboxamide CAS No. 2415586-69-3

N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-5,6-dimethylpyrimidine-4-carboxamide

Cat. No.: B2710469
CAS No.: 2415586-69-3
M. Wt: 349.41
InChI Key: NWCNVXZECQNMLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-5,6-dimethylpyrimidine-4-carboxamide is a complex heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential biological activities, particularly in the realm of anticancer research. The unique structure of this compound, which includes an imidazo[2,1-b][1,3]thiazole moiety, contributes to its diverse pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-5,6-dimethylpyrimidine-4-carboxamide typically involves multi-step reactions. One common method involves the condensation of 2-aminothiazole with an appropriate aldehyde to form the imidazo[2,1-b][1,3]thiazole core. This intermediate is then coupled with a substituted pyrimidine carboxylic acid derivative under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-5,6-dimethylpyrimidine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-5,6-dimethylpyrimidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes involved in cell proliferation, leading to apoptosis (programmed cell death) in cancer cells. The imidazo[2,1-b][1,3]thiazole moiety plays a crucial role in binding to the active site of these enzymes, thereby blocking their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-5,6-dimethylpyrimidine-4-carboxamide is unique due to its specific combination of the imidazo[2,1-b][1,3]thiazole and pyrimidine moieties, which confer distinct pharmacological properties. This compound exhibits a broader spectrum of activity compared to similar compounds, making it a valuable candidate for further research and development .

Properties

IUPAC Name

N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-5,6-dimethylpyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5OS/c1-11-12(2)19-10-20-16(11)17(24)21-14-5-3-13(4-6-14)15-9-23-7-8-25-18(23)22-15/h3-10H,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWCNVXZECQNMLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1C(=O)NC2=CC=C(C=C2)C3=CN4C=CSC4=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.